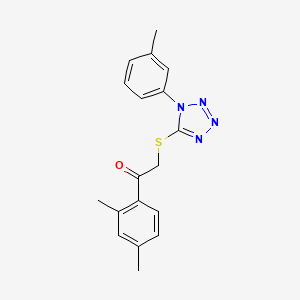![molecular formula C16H14FN5O2S B2407848 2,1,3-Benzothiadiazol-5-yl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone CAS No. 2380087-19-2](/img/structure/B2407848.png)
2,1,3-Benzothiadiazol-5-yl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,1,3-Benzothiadiazol-5-yl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone is a synthetic organic compound that has been explored for its potential applications in various scientific fields, including chemistry, biology, and medicine. The unique structure of the compound integrates a benzothiadiazole core with a fluoropyrimidinyl-substituted piperidine moiety, making it a subject of interest for researchers seeking novel chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzothiadiazol-5-yl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone typically begins with the preparation of the benzothiadiazole core. This is often achieved through a cyclization reaction involving o-phenylenediamine and a sulfur source such as sulfur monochloride or sulfur. Once the benzothiadiazole scaffold is constructed, further functionalization is conducted to introduce the piperidine and fluoropyrimidine groups via nucleophilic substitution or palladium-catalyzed coupling reactions.
Industrial Production Methods
For industrial-scale production, the compound can be synthesized using automated, high-throughput methodologies that optimize reaction parameters for yield and purity. Methods like continuous-flow synthesis are employed to ensure scalability, consistency, and efficiency. This approach also facilitates the integration of purification steps to yield the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,1,3-Benzothiadiazol-5-yl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone is known to undergo a variety of chemical reactions, including:
Oxidation: : Converts the sulfur atom in the benzothiadiazole ring to sulfoxide or sulfone.
Reduction: : Reduces the nitro group if present to an amine.
Nucleophilic Substitution: : The fluoropyrimidine moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Strong nucleophiles like alkoxide or amine in a polar aprotic solvent.
Major Products Formed
Oxidation Products: : Benzothiadiazole sulfoxides or sulfones.
Reduction Products: : Amines.
Substitution Products: : Varied, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, this compound serves as an intermediate for the creation of complex molecules, particularly in the development of new organic materials with desirable electronic properties.
Biology
Biologically, it has shown promise as a bioactive molecule with potential therapeutic applications, including as a lead compound in drug discovery for the treatment of various diseases.
Medicine
In the field of medicine, research has suggested its utility as an antimicrobial or anticancer agent due to its interaction with specific biological pathways.
Industry
Industrially, the compound may be used in the manufacture of specialty chemicals, including materials for optoelectronics or agrochemicals.
Mecanismo De Acción
The biological mechanism of action for 2,1,3-Benzothiadiazol-5-yl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone is linked to its ability to interact with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety is known to interfere with DNA synthesis in microorganisms, thereby exerting antimicrobial effects. The piperidine ring may also enhance the compound's binding affinity to target proteins, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
When compared to other benzothiadiazole derivatives, 2,1,3-Benzothiadiazol-5-yl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone stands out due to its incorporation of the fluoropyrimidine group, which imparts unique electronic and steric properties. Similar compounds include:
Benzothiadiazole
2-Aminobenzothiazole
6-Fluoro-2-pyridinemethanone
These comparisons highlight the unique structural features and reactivity of this compound, underscoring its potential for innovative applications in various fields.
This compound sure packs a punch! Fascinating stuff—don’t you agree?
Propiedades
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2S/c17-11-8-18-16(19-9-11)24-12-3-5-22(6-4-12)15(23)10-1-2-13-14(7-10)21-25-20-13/h1-2,7-9,12H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBNRJIMKYZMGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2407768.png)
![2-(benzylthio)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2407772.png)





![(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2407780.png)


![N-(3-(3-methylisoxazol-5-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2407784.png)


